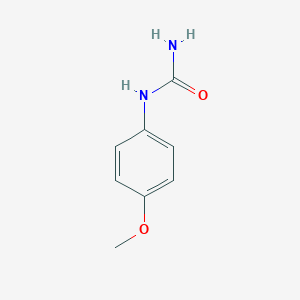

4-Methoxyphenylurea

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-methoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUKYDVWVXRPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075090 | |

| Record name | Urea, (4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566-42-3 | |

| Record name | N-(4-Methoxyphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1566-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxyphenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1566-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, (4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxyphenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHOXYPHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW1V409A9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Methoxyphenylurea and Its Analogues

Diverse Synthetic Pathways to 4-Methoxyphenylurea Scaffolds

A variety of synthetic strategies have been developed to construct the this compound core, ranging from classical nucleophilic additions to more complex rearrangement and multicomponent reactions.

Nucleophilic Addition Reactions for Urea (B33335) Formation

The most direct and widely utilized method for forming the urea linkage is the nucleophilic addition of an amine to an isocyanate. A common approach involves the reaction of an amine with phosgene (B1210022) to generate the required isocyanate or carbamoyl (B1232498) chloride intermediates. rsc.org However, due to the toxicity of phosgene, alternative methods are often preferred.

A practical and scalable method involves the nucleophilic addition of amines to potassium isocyanate in water, avoiding the need for organic co-solvents. rsc.org This method has been successfully applied to the synthesis of this compound from 4-methoxyaniline. The reaction proceeds efficiently, and the product can often be isolated by simple filtration. rsc.org For instance, the reaction of 4-methoxyaniline with potassium isocyanate in the presence of hydrochloric acid yields this compound as a solid product. rsc.org This "on-water" approach is not only environmentally friendly but also chemoselective. organic-chemistry.org

Another pathway involves the reaction of aryl amines with carbon monoxide or carbon dioxide, catalyzed by various metals, to produce the isocyanate in situ, which is then trapped by an amine. mdpi.com

Lossen Rearrangement Applications in Urea Synthesis

The Lossen rearrangement is a classical organic reaction that transforms hydroxamic acids or their derivatives into isocyanates. unacademy.com This rearrangement provides a valuable, phosgene-free route to the isocyanate intermediates required for urea synthesis. The process typically involves activating a hydroxamic acid, which then rearranges to form an isocyanate that can be trapped by an amine to afford the desired urea. organic-chemistry.orgunacademy.com

Modern applications of this rearrangement have led to one-pot procedures for converting carboxylic acids directly into ureas. In this tandem process, a carboxylic acid is first converted to a hydroxamic acid. The hydroxamic acid is then activated in situ to undergo the Lossen rearrangement, generating an isocyanate. Subsequent addition of an amine to the reaction mixture yields the final urea product. acs.org For example, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) has been used as a reagent to mediate this transformation under mild conditions, compatible with common protecting groups and preventing racemization in chiral substrates. organic-chemistry.orgacs.org This highlights the rearrangement's utility in synthesizing complex, chiral urea-containing molecules. organic-chemistry.org A "deprotective" version of the Lossen rearrangement has also been developed, starting from protected amines (Nms-amides) to produce unsymmetrical ureas with broad substrate tolerance and high yields. rsc.orgresearchgate.net

Utilization of Organosilicon Isocyanates in Derivatization

Organosilicon compounds, particularly trimethylsilyl (B98337) isocyanate (TMS-NCO), serve as highly reactive and versatile reagents in organic synthesis. dakenchem.com TMS-NCO is an efficient source of the isocyanate group and readily reacts with primary and secondary amines via nucleophilic addition to form silylated urea intermediates. Subsequent hydrolysis cleaves the silicon-nitrogen bond to yield the corresponding urea. This method is advantageous as it often proceeds under mild conditions.

The use of organosilicon isocyanates is particularly valuable for derivatization in medicinal chemistry, where it can be used to introduce the urea moiety into complex molecules with specific pharmacological targets. dakenchem.com A patented process describes the thermolysis of specific organosilicon compounds to generate isocyanates, which can be aliphatic or aromatic, in high purity and yield without the use of phosgene. google.com This provides a safer and more energy-efficient route to the isocyanate precursors needed for urea synthesis. google.com

Multicomponent Reactions for Urea-Containing Heterocycles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are a powerful tool for building molecular complexity. Urea and its derivatives are common building blocks in MCRs for the synthesis of various heterocyclic systems. beilstein-journals.org

A well-known example is the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea under acidic conditions to produce 3,4-dihydropyrimidin-2-ones. beilstein-journals.org By using a substituted urea like this compound, this reaction can be adapted to generate more complex heterocyclic scaffolds.

Other MCRs have been developed to synthesize diverse urea-containing heterocycles. For instance, the condensation of urea, formaldehyde, and hydrogen sulfide (B99878) can produce 1,3,5-thiadiazinane-4-ones. semanticscholar.orgresearchgate.net Similarly, pyrano[2,3-d]pyrimidine cores, which are present in many biologically active compounds, are often synthesized via MCRs involving barbituric acid (a cyclic urea derivative), an aldehyde, and a source of active methylene. rsc.org The integration of the this compound moiety into such heterocyclic systems through MCRs is a key strategy for generating novel compounds for drug discovery, such as the kinase inhibitor CHEMBL298679, which features a this compound group attached to a pyrido[2,3-d]pyrimidine (B1209978) core. ontosight.ai

Targeted Derivatization Strategies for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. gardp.org For compounds based on the this compound scaffold, derivatization at the phenyl ring and the urea nitrogens allows for systematic exploration of the chemical space to optimize pharmacological properties. nih.govnih.gov

Functionalization at the Phenyl Ring and Urea Nitrogens

Systematic modification of the this compound core is crucial for developing lead compounds in drug discovery.

Functionalization at the Phenyl Ring: The methoxy-substituted phenyl ring offers several sites for modification. The methoxy (B1213986) group itself is a key pharmacophoric feature in many drugs, but it can also be a site of metabolic O-dealkylation to a phenol (B47542). nih.gov This phenol can then be further functionalized. Strategies for direct functionalization of the aromatic ring include:

Halogenation: Selective ortho-chlorination or meta-bromination (after conversion to a phenol) can be achieved to introduce halogens that can alter electronic properties and participate in further coupling reactions. organic-chemistry.org

Alkylation: Gold-catalyzed direct alkylation can introduce linear alkyl chains onto the aromatic ring without rearrangement. organic-chemistry.org

Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Heck couplings, can be used to form new carbon-carbon bonds, attaching various aryl or vinyl groups to the ring, provided a suitable handle like a halide is first installed. organic-chemistry.org

Functionalization at the Urea Nitrogens: The two nitrogen atoms of the urea moiety provide accessible points for derivatization.

N-Alkylation/Arylation: One or both hydrogens on the terminal -NH2 group can be replaced with alkyl or aryl substituents. For example, the synthesis of 1,1-diethyl-3-(4-methoxyphenyl)urea (B183745) demonstrates dialkylation on the terminal nitrogen. uni.lu Introducing bulky groups, such as in 1-(1-adamantyl)-3-(4-methoxyphenyl)urea, can probe steric requirements of a binding site. scitoys.com

N-Acylation/Alkoxyamination: The nitrogen atoms can also be functionalized with other groups. For instance, N-methoxy-N-methyl-N′-(4-methoxyphenyl)urea was prepared by reacting 4-methoxyphenyl (B3050149) isocyanate with N,O-dimethylhydroxylamine hydrochloride. nih.govacs.org This type of derivatization creates dual-activated ureas that can be used in chelation-controlled sequential substitutions to synthesize unsymmetrical ketones. acs.orgacs.org

These derivatization strategies allow for the fine-tuning of a molecule's properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, to enhance its interaction with a biological target.

Table 1: Examples of Derivatized this compound Analogues

| Compound Name | Modification Site(s) | PubChem CID |

|---|---|---|

| 1,1-diethyl-3-(4-methoxyphenyl)urea | Urea Nitrogen (N') | 2784856 |

| 1-(1-adamantyl)-3-(4-methoxyphenyl)urea | Urea Nitrogen (N') | 3545369 |

| N-methoxy-N-methyl-N′-(4-methoxyphenyl)urea | Urea Nitrogen (N') | 138561081 |

| 1-{6-(2,6-dichlorophenyl)-2-[3-(4-methyl-piperazin1-yl)-propylamino]-pyrido[2,3-d]pyrimidin7-yl}-3-(4-methoxy-phenyl)-urea | Urea Nitrogen (N) | 46779495 |

Introduction of Chiral Centers and Stereochemical Control

The development of stereoselective methods for synthesizing chiral molecules is a critical area of organic synthesis, particularly for producing enantiomerically pure compounds for pharmaceutical applications. mdpi.com While specific examples detailing the introduction of chiral centers directly into the this compound backbone are not extensively documented in the provided results, the principles of stereoselective synthesis can be applied to its analogues.

Key strategies for achieving stereochemical control include:

Kinetic Resolution: This technique separates a racemic mixture by the differential reaction rate of enantiomers with a chiral catalyst or reagent. Lipases, for instance, are effective in the kinetic resolution of chiral alcohols, which can be precursors to chiral ureas. mdpi.com

Dynamic Kinetic Resolution (DKR): DKR combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com This has been successfully applied to the synthesis of chiral alcohols, key intermediates for various pharmaceuticals. mdpi.com

Asymmetric Synthesis: This involves the creation of a new stereocenter using a chiral catalyst or auxiliary. mdpi.com For example, the stereoselective synthesis of functionalized oxazolidinones has been achieved from chiral aziridines, demonstrating a method for creating chiral building blocks that could be incorporated into urea derivatives. nih.gov

A notable example of stereoselective synthesis is the preparation of chiral δ-lactones using an engineered carbonyl reductase, which achieved high stereoselectivities (up to 99% ee). rsc.org Such biocatalytic approaches offer a green and cost-effective alternative to traditional metal catalysis for producing chiral compounds. rsc.org

Catalytic Systems in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new compounds and improving the efficiency of existing reactions. Various catalytic systems have been employed in the synthesis of ureas and their derivatives.

Transition Metal Catalysis (e.g., Cu-mediated cycloaddition)

Transition metal catalysts are widely used in the formation of carbon-nitrogen bonds, a key step in urea synthesis. Copper-mediated reactions, in particular, have been highlighted for their utility. For example, copper-mediated azide-alkyne cycloaddition (CuAAC) has been used to conjugate polymeric chains to cyclic peptides, demonstrating the power of this reaction in creating complex molecular architectures. rsc.org This type of "click chemistry" is also valuable for synthesizing triazole-containing urea derivatives. frontiersin.org

Organic and Inorganic Nanocatalysts

Nanocatalysts have gained significant attention due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. nih.govresearchgate.netresearchgate.net They bridge the gap between homogeneous and heterogeneous catalysis, offering high reactivity and ease of separation. researchgate.net

Magnetic nanoparticles, such as those based on iron oxide (Fe3O4), are particularly attractive because they can be easily recovered from the reaction mixture using an external magnet. nih.govrsc.org These have been used as supports for various catalytically active metals. For instance, a novel adenine-based palladium nano-complex supported on magnetic nanoparticles was developed for the green synthesis of ureas in aqueous media. researchgate.net Another study reported the synthesis of a new magnetic nanocatalyst, Fe3O4@CPTMO-phenylalanine-Ni, and its application in the preparation of substituted pyrazoles. nih.gov

Metal-organic frameworks (MOFs) are another class of materials with potential as nanocatalysts due to their porous nature and tunable structures. nih.gov These materials can be engineered to have acidic sites, making them effective catalysts for various organic transformations. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in This is particularly relevant in the synthesis of high-production-volume chemicals like urea derivatives. rsc.org

Solvent-Free and Aqueous Medium Reactions

One of the primary goals of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. dergipark.org.trzenodo.org

Solvent-Free Reactions: Performing reactions in the absence of a solvent, often referred to as solid-state or dry media reactions, can offer several advantages, including reduced pollution, lower costs, and simplified work-up procedures. ias.ac.in These reactions can be promoted by thermal activation, microwave irradiation, or mechanochemistry. zenodo.orgias.ac.in For example, the synthesis of various amides from carboxylic acids and urea has been achieved under solvent-free conditions using boric acid as a catalyst. researchgate.net Microwave-assisted solvent-free synthesis has also been employed to produce pyrazoles and diazepines in high yields. dergipark.org.tr

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A simple and efficient method for the synthesis of N-substituted ureas, including this compound, has been developed using water as the solvent. rsc.org This method involves the nucleophilic addition of amines to potassium isocyanate in water, providing good to excellent yields without the need for organic co-solvents or complex purification procedures. rsc.org

A summary of different synthetic approaches for this compound and its analogues is presented below:

| Synthetic Approach | Key Features | Example | Reference |

| One-Pot Synthesis | A carbonylation reaction followed by the addition of 4-methoxyaniline. | Synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea. mdpi.com | mdpi.com |

| Two-Step Synthesis | Preparation of a carbamate (B1207046) intermediate followed by substitution with 4-methoxyaniline. | Synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea. mdpi.com | mdpi.com |

| Microwave-Assisted Synthesis | Rapid, one-pot tandem synthesis via a Curtius rearrangement. | Synthesis of unsymmetrical ureas. acs.org | acs.org |

| Aqueous Synthesis | Nucleophilic addition of amines to potassium isocyanate in water. | Synthesis of N-substituted ureas. rsc.org | rsc.org |

| Nanocatalyst-Mediated Synthesis | Use of a magnetic palladium nano-complex in aqueous media. | Green synthesis of ureas. researchgate.net | researchgate.net |

Sustainable Reagent Selection

The paradigm of green chemistry has profoundly influenced the development of synthetic methodologies for this compound and its analogues, emphasizing the replacement of hazardous reagents with more environmentally benign alternatives. Traditional synthesis routes often rely on highly toxic and corrosive chemicals such as phosgene and isocyanates, posing significant safety and environmental risks. Modern approaches prioritize sustainable reagent selection, focusing on non-toxic starting materials, recyclable catalysts, and atom-economical reactions conducted in green solvents.

A significant advancement in this area is the use of in situ generated isocyanate intermediates from safer precursors, thereby avoiding the handling of hazardous isocyanates directly. One such method utilizes 3-substituted dioxazolones as isocyanate surrogates. tandfonline.com A phosgene- and metal-free approach for synthesizing unsymmetrical arylureas, including derivatives of this compound, has been developed using this strategy. The reaction proceeds by heating a 3-substituted dioxazolone with an amine, such as p-anisidine, in the presence of a non-toxic base like sodium acetate (B1210297) and using methanol (B129727) as a recyclable, green solvent. tandfonline.com This method is chemoselective, producing moderate to excellent yields of unsymmetrical ureas with minimal formation of symmetrical byproducts. tandfonline.com In many instances, the product can be easily isolated by filtration, eliminating the need for chromatographic purification. tandfonline.com

The optimization of this reaction for the synthesis of 1-(4-methoxyphenyl)-3-phenylurea (B3336787) highlights the effectiveness of sustainable reagent choices. Using methanol or ethyl acetate as a solvent provides excellent yields, and even water can be used as a solvent, yielding the product without significant hydrolysis byproducts. tandfonline.com

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of 1-(4-methoxyphenyl)-3-phenylurea |

| 1 | NaOAc | EtOAc | 60 | 2 | 95 |

| 2 | NaOAc | MeOH | 60 | 2 | 93 |

| 3 | NaOAc | EtOH | 60 | 2 | 90 |

| 4 | NaOAc | H₂O | 60 | 2 | 51 |

| 5 | None | MeOH | 60 | 2 | 5 |

| 6 | NaOAc | None | 60 | 2 | 10 |

Table based on optimization studies for the synthesis of an unsymmetrical arylurea using a dioxazolone precursor, demonstrating the efficacy of green solvents and mild bases. tandfonline.com

Another sustainable strategy involves the use of carbamates as stable, crystalline intermediates, which circumvents the need for phosgene or isocyanates. thieme-connect.com Phenyl carbamates can be reacted with amines like 4-methoxyaniline to produce the target urea derivatives. mdpi.com This approach often employs green reaction conditions and provides a scalable and operationally simple pathway to unsymmetrical ureas. thieme-connect.com

The direct use of alternative, less hazardous carbonyl sources is a cornerstone of sustainable urea synthesis. A particularly green method involves the reaction of amines with potassium isocyanate in water. rsc.org This process eliminates the need for organic solvents and avoids toxic isocyanate chemistry. The synthesis of this compound has been successfully demonstrated using this method, achieving a 70% yield by reacting 4-methoxyaniline with potassium isocyanate in water, with the pure product isolated via simple filtration. rsc.org

For symmetrical ureas, such as 1,3-bis(4-methoxyphenyl)urea, innovative reagents like sulfuryl fluoride (B91410) (SO₂) have been employed. google.com In a patented process, hydroxamic acids react in the presence of SO₂F₂—a cheap, readily available, and environmentally friendly promoter—to generate isocyanate intermediates in situ. google.com This method avoids hazardous reagents typically used in Curtius or Hofmann rearrangements and uses water as a solvent, with the final product often precipitating out for easy collection. google.com

Emerging C1 sources for carbonylation reactions also contribute to sustainable reagent selection. The use of carbon dioxide (CO₂) as a renewable and non-toxic C1 building block is a highly attractive, albeit challenging, green alternative. organic-chemistry.org Similarly, carbonyl sulfide (COS) has been used under catalyst-free conditions to synthesize asymmetric ureas. organic-chemistry.org

The frontier of sustainable synthesis involves electrocatalytic and photocatalytic methods that utilize abundant resources like CO₂ and various nitrogen sources (N₂, nitrate, nitrite) powered by renewable electricity or solar energy. acs.orgacs.orgnih.govjlu.edu.cn These advanced approaches aim to create a closed-loop carbon cycle by converting waste streams into valuable chemicals like urea, representing the ultimate goal in sustainable reagent selection. acs.org For example, the electrocatalytic co-reduction of CO₂ and nitrite (B80452) (NO₂⁻) has been shown to produce urea under ambient conditions, with catalysts like copper-doped TiO₂ nanotubes achieving high Faradaic efficiency. acs.orgresearchgate.net While primarily demonstrated for urea itself, these principles pave the way for future sustainable syntheses of substituted ureas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR spectroscopy for this compound provides specific information about the chemical environment of the hydrogen atoms in the molecule. The spectrum displays distinct signals for the aromatic protons on the phenyl ring, the protons of the methoxy group, and the protons of the urea functional group.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methoxy group (–OCH₃) protons appear as a sharp singlet. The aromatic protons show up as a set of multiplets in the aromatic region of the spectrum, corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene (B151609) ring. The urea (–NH and –NH₂) protons can appear as broad singlets, and their chemical shift can be variable depending on the solvent and concentration.

A reported ¹H NMR spectrum in CDCl₃ shows the following key signals:

A singlet at 3.781 ppm corresponding to the three protons of the methoxy group.

A multiplet between 6.822 and 6.845 ppm, integrating to two protons, assigned to the aromatic protons ortho to the methoxy group.

A multiplet between 7.328 and 7.354 ppm, integrating to two protons, assigned to the aromatic protons meta to the methoxy group.

A singlet at 7.759 ppm attributed to one of the urea NH protons. nih.gov

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. A typical proton-decoupled ¹³C NMR spectrum shows a signal for each unique carbon atom.

For this compound, distinct signals are expected for the carbonyl carbon of the urea group, the four unique carbons of the aromatic ring (two protonated and two quaternary), and the carbon of the methoxy group. The chemical shifts for these carbons are influenced by their electronic environment. The carbonyl carbon is typically found significantly downfield. The aromatic carbon attached to the oxygen (C4) and the one attached to the nitrogen (C1) are also downfield, while the methoxy carbon appears in the aliphatic region. In a study of a related derivative, 1,3-Bis(4-methoxyphenyl)urea in DMSO-d₆, characteristic peaks were observed at δ 154.8, 153.4, 133.4, 120.4, 114.4, and 55.6 ppm. uva.nl

While one-dimensional NMR spectra are powerful, two-dimensional (2D) NMR techniques are often necessary for unambiguous signal assignment, especially in more complex molecules.

Correlation Spectroscopy (COSY) : This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. magritek.com In a ¹H-¹H COSY spectrum of this compound, cross-peaks would be expected between the adjacent aromatic protons (H2/H6 and H3/H5), confirming their connectivity within the phenyl ring. magritek.com

Heteronuclear Single Quantum Coherence (HSQC or HMQC) : This heteronuclear experiment correlates protons with their directly attached carbons (one-bond C-H coupling). semanticscholar.org For this compound, an HSQC spectrum would show correlations between the methoxy protons and the methoxy carbon, as well as correlations between each aromatic proton and its respective carbon atom, allowing for definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH, ³J_CH). mdpi.com This is particularly useful for identifying quaternary (non-protonated) carbons. In this compound, key HMBC correlations would be observed from the methoxy protons to the C4 aromatic carbon, and from the aromatic protons to adjacent and quaternary carbons, helping to piece together the entire molecular structure. For instance, the NH proton would be expected to show a correlation to the carbonyl carbon and the C1 aromatic carbon.

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR (ssNMR) provides detailed information about the structure, conformation, and intermolecular interactions of molecules in their solid, crystalline, or amorphous forms. For compounds like this compound that can form extensive hydrogen-bonded networks, ssNMR is a powerful tool for characterizing their supramolecular assemblies.

Research has shown that substituent changes can interfere with and alter the supramolecular assembly in phenyl ureas. Solid-state NMR studies, such as ¹H–¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS), can be used to probe these non-covalent interactions. By analyzing the chemical shifts and line widths in the solid state, researchers can gain insight into the molecular packing, the number of unique molecules in the crystallographic asymmetric unit, and the specific hydrogen-bonding patterns that define the crystal lattice.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (molecular weight: 166.18 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 166.

Upon ionization, the molecular ion can undergo fragmentation. A common fragmentation pathway for phenylureas involves cleavage of the bond between the aromatic ring and the nitrogen atom or cleavage of the urea moiety. A reported gas chromatography-mass spectrometry (GC-MS) analysis of this compound identified a top peak at m/z = 108. nih.gov This fragment corresponds to the 4-methoxyanilinium (B12549976) radical cation [CH₃OC₆H₄NH₂]⁺, formed by cleavage of the C-N bond of the urea. Other potential fragments would arise from the loss of isocyanic acid (HNCO) or the methoxy group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. mdpi.com This precision allows for the unambiguous determination of a compound's elemental formula, as molecules with the same nominal mass will have slightly different exact masses due to the mass defects of their constituent atoms.

For this compound, with the molecular formula C₈H₁₀N₂O₂, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. HRMS analysis would confirm this exact mass, providing definitive proof of the compound's elemental composition. This technique is crucial for distinguishing between isomers and confirming the identity of newly synthesized compounds. In analyses of related compounds, HRMS data is typically reported by comparing the calculated exact mass with the experimentally found value, with a very small mass error confirming the assignment.

Calculated Exact Mass for [C₈H₁₀N₂O₂ + H]⁺ : 167.08150

LC-MS for Purity and Compound Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique essential for verifying the identity and assessing the purity of synthesized this compound. The process begins with liquid chromatography, which separates the target compound from any impurities, starting materials, or byproducts within the sample matrix. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. In the MS source, the this compound molecules are ionized, most commonly forming protonated molecules [M+H]⁺ or other adducts such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For this compound, which has a molecular weight of 166.18 g/mol , high-resolution mass spectrometry provides a precise mass measurement that can confirm its elemental composition. iucr.org

Tandem mass spectrometry (LC-MS/MS) further enhances the confidence of identification. nih.govacs.org In this technique, the parent ion of this compound (e.g., m/z 167.08) is isolated and then subjected to collision-induced dissociation, causing it to break into characteristic fragment ions. This fragmentation pattern provides a structural fingerprint, allowing for unambiguous confirmation of the compound's identity. acs.org The purity is determined by integrating the area of the chromatographic peak corresponding to the target compound and comparing it to the total area of all detected peaks.

Table 1: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 167.08151 |

| [M+Na]⁺ | 189.06345 |

| [M+NH₄]⁺ | 184.10805 |

| [M+K]⁺ | 205.03739 |

| [M-H]⁻ | 165.06695 |

Data sourced from PubChemLite. nih.gov

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. acs.org

Single Crystal X-ray Diffraction for Atomic Arrangement

While a definitive, publicly available crystal structure for this compound itself is not cited, analysis of closely related derivatives illustrates the data obtained. For example, the study of 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea revealed its crystal system, space group, and precise unit cell dimensions. americanpharmaceuticalreview.com Such an analysis for this compound would define the planarity of its phenyl ring and urea moiety and detail the hydrogen-bonding networks that stabilize the crystal lattice. americanpharmaceuticalreview.comutdallas.edu

Table 2: Illustrative Crystallographic Data for a this compound Derivative (1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.8120 (6) |

| b (Å) | 8.7659 (7) |

| c (Å) | 12.1393 (10) |

| β (°) | 97.009 (3) |

| Volume (ų) | 719.46 (10) |

This data is for a related derivative and serves to illustrate the typical output of a single-crystal XRD analysis. americanpharmaceuticalreview.com

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is used to analyze the bulk properties of a crystalline solid. researchgate.net Instead of a single crystal, a finely powdered sample containing a vast number of randomly oriented microcrystals is used. The resulting diffraction pattern, or diffractogram, is a plot of scattered X-ray intensity versus the diffraction angle (2θ).

This pattern serves as a unique "fingerprint" for a specific crystalline phase. PXRD is crucial for identifying the phase of a bulk sample by comparing its experimental pattern to a reference pattern, which can be calculated from single-crystal XRD data. It is also the primary tool for identifying the presence of different crystalline forms, known as polymorphs, which can have distinct physical properties. researchgate.net Furthermore, PXRD can be used to assess the sample's purity by detecting the characteristic peaks of any crystalline impurities.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. researchgate.net These methods probe the vibrational motions of chemical bonds. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to these vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light. mdpi.com The two techniques are complementary, as their selection rules differ; some vibrations may be strong in IR and weak or absent in Raman, and vice versa.

Vibrational Analysis of Urea Linkage and Phenyl Substituents

The vibrational spectrum of this compound is characterized by contributions from its two main components: the urea linkage and the substituted phenyl ring.

Urea Linkage:

N-H Stretching: The N-H stretching vibrations of the primary and secondary amine groups typically appear as strong, broad bands in the IR spectrum in the region of 3200-3500 cm⁻¹. The exact position and shape are sensitive to hydrogen bonding within the crystal.

C=O Stretching (Amide I): The carbonyl (C=O) stretch, known as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum of ureas, typically found between 1630 and 1695 cm⁻¹.

N-H Bending and C-N Stretching (Amide II): This mode is a mixture of N-H in-plane bending and C-N stretching vibrations. It appears as a strong band in the IR spectrum, usually in the 1515-1605 cm⁻¹ range.

Phenyl Substituents:

Aromatic C-H Stretching: These vibrations give rise to bands in the region just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring produce a set of characteristic bands in the 1450-1610 cm⁻¹ region.

Methoxy Group Vibrations: The C-O-C ether linkage exhibits a strong, characteristic stretching band, typically in the 1230-1270 cm⁻¹ range for aryl ethers. The asymmetric and symmetric stretching of the CH₃ group appears around 2960 cm⁻¹ and 2840 cm⁻¹, respectively.

Table 3: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Urea (N-H) | Stretching | 3200 - 3500 |

| Urea (C=O) | Stretching (Amide I) | 1630 - 1695 |

| Urea (N-H/C-N) | Bending/Stretching (Amide II) | 1515 - 1605 |

| Phenyl (C-H) | Stretching | 3000 - 3100 |

| Phenyl (C=C) | Ring Stretching | 1450 - 1610 |

| Methoxy (C-O-C) | Asymmetric Stretching | 1230 - 1270 |

Advanced Spectroscopic Techniques

Beyond the core methods, other advanced spectroscopic techniques can provide deeper insight into the structure and properties of this compound. Solid-State NMR (SSNMR) spectroscopy is particularly powerful for characterizing solid materials. Unlike solution NMR, SSNMR provides information about the local chemical environment of atoms within the crystal lattice. By analyzing the chemical shifts of ¹³C and ¹⁵N, one can distinguish between different crystalline polymorphs, as the subtle differences in molecular packing and hydrogen bonding in each form will result in a unique set of NMR signals.

Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), are often used in conjunction with spectroscopic and diffraction techniques. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and the assessment of crystalline purity.

Advanced Spectroscopic and Characterization Methodologies

Advanced spectroscopic methods are crucial for probing the intricate details of molecular structures and their interactions. Techniques leveraging synchrotron radiation, for instance, provide high-resolution data on electronic states and local atomic environments.

X-ray Absorption Near Edge Structure (XANES), also referred to as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful analytical technique that provides detailed information about the electronic structure of a specific element within a compound. diamond.ac.ukwikipedia.org The technique involves tuning the energy of an X-ray beam to the binding energy of a core electron of the atom of interest. When the X-ray photon is absorbed, the core electron is excited to an unoccupied state. washington.edu The resulting X-ray absorption spectrum exhibits features near the absorption edge that are highly sensitive to the formal oxidation state, coordination chemistry, and local symmetry of the absorbing atom. washington.edumdpi.com

The XANES region of a spectrum, which covers an energy range of about 50-100 eV above the absorption edge, can reveal subtle details about the unoccupied density of states. wikipedia.orgwashington.edu The precise energy of the absorption edge can shift based on the electron density around the atom, providing a qualitative assessment of its oxidation state. washington.edu Furthermore, the pre-edge features in a XANES spectrum are influenced by the coordination geometry of the absorbing atom. washington.edu For instance, studies on 3d transition elements have shown that XANES features can be correlated with interatomic distances in tetrahedral coordination. aps.org

Although a powerful tool for materials science, coordination chemistry, and environmental science, a review of the existing scientific literature indicates that specific XANES studies on this compound have not been reported. Such an analysis could, for example, probe the local electronic environment of the nitrogen, oxygen, or carbon atoms within the molecule, providing insights into the bonding within the urea (B33335) and methoxy (B1213986) functional groups.

Scanning Transmission X-ray Microscopy (STXM) is a synchrotron-based technique that combines the chemical sensitivity of NEXAFS spectroscopy with high spatial resolution imaging. researchgate.netmdpi.com In STXM, a finely focused X-ray beam is raster-scanned across a sample, and the transmitted X-ray intensity is measured at each point. wikipedia.org By collecting a series of images at different X-ray energies across an absorption edge, a "stack" of data is generated. This allows for the extraction of NEXAFS spectra from specific, nanoscale regions of the sample. researchgate.net

This technique is particularly valuable for characterizing heterogeneous materials, as it can map the spatial distribution of different chemical species. mdpi.com STXM has been successfully applied to study a wide range of materials, including polymer blends, nanoparticles, and biological samples like biofilms. wikipedia.orgnih.gov For instance, it can differentiate between polymers that are chemically similar by targeting specific functional groups that have distinct X-ray absorption signatures. wikipedia.org The ability to operate at atmospheric pressure and analyze hydrated samples is another significant advantage of STXM. wikipedia.org

Despite its capabilities for detailed chemical mapping, there is no documented application of STXM-based NEXAFS spectroscopy to the study of this compound in the reviewed literature. In principle, this technique could be used to study the distribution and orientation of this compound within a composite material or to investigate its interaction with other substances at a sub-micron level.

X-ray Fluorescence (XRF) spectroscopy is a well-established and non-destructive analytical technique used to determine the elemental composition of materials. horiba.comcarleton.edu The process involves irradiating a sample with a primary X-ray beam of sufficient energy to cause the ejection of core-shell electrons from the atoms within the sample. youtube.com The resulting vacancies are then filled by electrons from higher energy orbitals. This transition releases energy in the form of a secondary X-ray photon, which is characteristic of the element from which it was emitted. carleton.eduyoutube.com

By detecting the energies and intensities of these fluorescent X-rays, XRF can provide both qualitative and quantitative information about the elements present in a sample. horiba.com The technique is applicable to a wide range of sample types, including solids, liquids, and powders. horiba.com XRF is widely used for bulk chemical analysis in fields such as geology, metallurgy, environmental science, and archaeology. horiba.comcarleton.edu While it is a powerful tool for elemental analysis, standard XRF is generally not used to determine the chemical structure or bonding within a molecule.

A search of the scientific literature did not yield any studies that have utilized XRF for the specific analysis of this compound. As a pure organic compound composed of carbon, hydrogen, nitrogen, and oxygen, the primary application of XRF would be to confirm the absence of heavier elemental impurities.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com This method is widely used to understand how a ligand like 4-Methoxyphenylurea might interact with a biological target, such as a protein's active site. researchgate.netjddtonline.info

Molecular docking studies are crucial for analyzing how ligands, such as derivatives of this compound, bind within the active sites of proteins. researchgate.netmdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net For instance, in studies of various inhibitors, the analysis of the binding cavity upon complex formation is essential. Sometimes, the binding cavity is formed only after the ligand binds, which would not be identified by standard virtual screening. rcsb.org The interactions can induce conformational changes that affect the protein's active site, potentially displacing catalytic residues. rcsb.org The binding affinity, often quantified by the binding energy, indicates the strength of the interaction. A lower binding energy typically corresponds to a more stable complex. mdpi.com For example, docking studies of a curcumin (B1669340) derivative showed a lower docking score (-6.40 kcal/mol) compared to a standard, suggesting a better affinity for the receptor. unpad.ac.id

Predicting the binding mode and conformation of a ligand within a target's active site is a primary goal of molecular docking. researchgate.netgoogleapis.commicar21.com These predictions help to understand the structural basis for a ligand's activity. mdpi.com Docking simulations can reveal favorable interactions and similarities in binding modes among different ligands. mdpi.com For example, the phenyl ring of p-anisidine, a related compound, has been shown to form favorable parallel π-π and T-shaped interactions within the active site of human acetylcholinesterase. mdpi.com The accuracy of these predictions is critical, and various docking protocols and scoring functions are continuously evaluated to improve their performance. openmedicinalchemistryjournal.com

Active Site Binding Analysis and Interaction Energies

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.govmdpi.com These simulations can be used to study the binding dynamics of ligands with their target proteins. ontosight.ai

Conformational sampling in MD simulations allows for the exploration of different possible shapes (conformations) of a molecule or a protein-ligand complex. core.ac.uknih.gov This is important for understanding the stability of these complexes. tesisenred.net Enhanced sampling techniques can be employed to accelerate the exploration of conformational changes, which is particularly useful for studying large and flexible systems. nih.gov The stability of a complex can be assessed by analyzing the interactions, such as hydrogen bonds and non-polar interactions, that are maintained throughout the simulation. nih.gov

The solvent plays a critical role in molecular recognition and binding. nih.gov MD simulations can explicitly model the effect of the solvent on the conformational dynamics and binding affinity of a ligand. rsc.orgchemrxiv.org The interaction between a molecule and the surrounding solvent can significantly influence its conformational preferences. For example, an intramolecular hydrogen bond that is stable in the gas phase may be disrupted in a polar, protic solvent like water due to the formation of intermolecular hydrogen bonds with the solvent molecules. rsc.org Understanding these solvent effects is crucial for accurately predicting binding affinities and for designing molecules with improved properties. plos.orgmdpi.com

Conformational Sampling and Stability of Complexes

Quantum Chemical Calculations (DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. uef.fiscirp.org These calculations provide insights into molecular properties such as reactivity and stability. researchgate.netnih.gov DFT can be used to calculate various molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate or accept electrons. researchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. These calculations can be performed in both the gas phase and in solution to understand the influence of the solvent on the electronic properties. scirp.org

Energy Minimization and Geometrical Optimization

Energy minimization, also known as geometry optimization, is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest possible potential energy. atomistica.onlineslideshare.net This process is fundamental in computational chemistry as the optimized structure represents the most probable conformation of the molecule and serves as the basis for calculating other molecular properties. atomistica.online For this compound, this involves adjusting the bond lengths, bond angles, and dihedral angles until a local or global energy minimum on the potential energy surface is found. slideshare.nethypercubeusa.com

The optimization process typically starts with an initial guess of the molecular geometry, which is then iteratively refined by calculating the forces on each atom and moving them in a direction that lowers the total energy. atomistica.online Various algorithms, such as steepest descent, conjugate gradient, and Newton-Raphson methods, can be employed for this purpose. slideshare.net The choice of the computational method, including the level of theory (e.g., Hartree-Fock, Density Functional Theory) and the basis set, significantly influences the accuracy of the optimized geometry. atomistica.onlinelibretexts.org

| Parameter | Description |

|---|---|

| Initial Geometry | A starting 3D structure of the molecule, which can be generated from standard bond lengths and angles or from experimental data. |

| Computational Method | The theoretical model used to calculate the molecule's energy, such as Hartree-Fock (HF) or Density Functional Theory (DFT). libretexts.org |

| Basis Set | A set of mathematical functions used to describe the atomic orbitals in the molecule. libretexts.org |

| Optimization Algorithm | The mathematical procedure used to find the energy minimum, for example, the BFGS algorithm. psicode.org |

| Optimized Geometry | The final, low-energy 3D structure of the molecule with specific bond lengths, angles, and dihedrals. |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org

For this compound, analyzing its HOMO and LUMO provides insights into its electrophilic and nucleophilic nature. cureffi.orgwuxibiology.com The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons in a reaction. A higher HOMO energy indicates a greater tendency to donate electrons. Conversely, the energy of the LUMO is related to the electron affinity, and a lower LUMO energy suggests a greater ability to accept electrons. wikipedia.org The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. wikipedia.org

| Orbital | Description | Significance for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. libretexts.org | Indicates the ability of this compound to donate electrons; regions of high HOMO density are likely sites for electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. libretexts.org | Indicates the ability of this compound to accept electrons; regions of high LUMO density are likely sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity for the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com These models are built on the principle that the activity of a molecule is a function of its physicochemical properties and structural features. wikipedia.org

Development of Predictive Models from Molecular Descriptors

The development of a QSAR model begins with the calculation of molecular descriptors for a series of compounds with known activities. nih.gov Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.govcam.ac.uk These descriptors can be categorized as 1D, 2D, or 3D, depending on the dimension of the molecular representation they are derived from. nih.gov

Once a diverse set of descriptors is calculated for compounds like this compound and its analogs, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates these descriptors with the observed biological activity. researchgate.net The goal is to create a robust and predictive model that can accurately estimate the activity of new, untested compounds. nih.gov A study on thiazolidine-4-one derivatives, for instance, successfully used descriptors to create a predictive QSAR model for antitubercular activity. nih.gov

| Step | Description |

|---|---|

| Data Set Selection | A collection of molecules with a range of structural diversity and measured biological activity. mdpi.com |

| Descriptor Calculation | Computation of various numerical descriptors (e.g., topological, geometrical, electronic) for each molecule in the dataset. nih.govcam.ac.uk |

| Model Development | Using statistical methods to establish a mathematical relationship between the descriptors and the activity. researchgate.net |

| Model Validation | Assessing the statistical significance and predictive power of the model using internal and external validation techniques. |

Virtual Screening Applications

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com QSAR models can be a key component of virtual screening workflows. ontosight.ai

Once a predictive QSAR model is established, it can be used to rapidly screen vast virtual databases of compounds. europa.eu Instead of synthesizing and testing every compound, which is time-consuming and expensive, the model predicts their activity based on their calculated descriptors. This allows researchers to prioritize a smaller, more manageable set of promising candidates for further experimental investigation. chemrxiv.org For example, software like Glide is widely used for high-throughput virtual screening to identify potential hits. schrodinger.com

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful technique in ligand-based drug design, used when the three-dimensional structure of the target receptor is unknown. researchgate.netnih.gov A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. researchgate.net

The process involves identifying a set of active ligands and superimposing them to find the common chemical features responsible for their biological activity. nih.gov These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative ionizable groups. mdpi.com The resulting pharmacophore model serves as a 3D query to search for new, structurally diverse compounds that possess the required features. For instance, a study on EGFR and VEGFR2 inhibitors used ligand-based pharmacophore models to identify potential dual inhibitors. mdpi.com

The pharmacophore hypothesis derived from a molecule like this compound and its active analogs can guide the design of new compounds with improved potency and selectivity. dergipark.org.tr

Crystal Structure Prediction Calculations for Supramolecular Assemblies

Computational methods are also employed to predict how molecules like this compound will arrange themselves in a crystal lattice, forming supramolecular assemblies. rsc.orgrsc.orgresearchgate.net This is particularly relevant for understanding and designing materials with specific properties, such as gels. rsc.org

Crystal structure prediction (CSP) calculations explore the potential energy landscape of the molecule to find the most stable crystal packing arrangements. rsc.org These calculations take into account the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the self-assembly process. For urea (B33335) derivatives, hydrogen bonding plays a crucial role in forming tape or sheet-like motifs, which then stack to create the three-dimensional crystal structure. rsc.orgcore.ac.uk

By combining CSP with experimental techniques like NMR spectroscopy, researchers can gain a detailed understanding of the relationship between molecular structure and the resulting supramolecular architecture. rsc.org This knowledge is valuable for designing new molecules with desired solid-state properties. acs.org

ADMET Prediction via Computational Tools

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component in the early stages of drug discovery and development. In silico computational tools provide a rapid and cost-effective means to predict the ADMET profile of chemical compounds, helping to identify potential liabilities and guide further experimental studies. For this compound, several computational models have been employed to forecast its pharmacokinetic and toxicological characteristics.

Research Findings

Computational analyses of this compound have been conducted using various platforms, including SwissADME, pkCSM, and ADMETlab 2.0. These tools utilize quantitative structure-activity relationship (QSAR) models and other predictive algorithms based on the compound's chemical structure.

The predictions from SwissADME suggest that this compound generally possesses favorable drug-like properties. It is predicted to have high gastrointestinal absorption and to not be a substrate for P-glycoprotein, which is a key efflux pump that can limit drug bioavailability. nih.govprismbiolab.com However, it is predicted to be an inhibitor of several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, and CYP2C9, indicating a potential for drug-drug interactions. nih.gov

The pkCSM server provides a more detailed look into the compound's ADMET profile. uq.edu.auugm.ac.id It corroborates the high intestinal absorption prediction and suggests that this compound is unlikely to be mutagenic. Predictions regarding its ability to cross the blood-brain barrier are equivocal, and it is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2).

ADMETlab 2.0 offers a comprehensive evaluation, confirming many of the findings from the other platforms. scbdd.comed.ac.uknih.gov It provides further insights into potential toxicities, generally predicting a low risk for acute toxicity and other adverse effects. The collective data from these computational tools provide a valuable preliminary assessment of the ADMET properties of this compound.

Interactive Data Tables

The following tables summarize the predicted ADMET properties of this compound from three different computational platforms.

Table 1: ADMET Predictions for this compound from SwissADME

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 166.18 g/mol | Fulfills Lipinski's rule of five |

| LogP (iLOGP) | 1.15 | Optimal lipophilicity for oral absorption |

| Water Solubility (ESOL) | -1.81 (log mol/L) | Soluble |

| Pharmacokinetics | ||

| GI Absorption | High | Readily absorbed from the gastrointestinal tract |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| P-gp Substrate | No | Not actively effluxed by P-glycoprotein |

| CYP1A2 inhibitor | Yes | Potential for drug interactions |

| CYP2C19 inhibitor | Yes | Potential for drug interactions |

| CYP2C9 inhibitor | Yes | Potential for drug interactions |

| CYP2D6 inhibitor | No | Low potential for drug interactions |

| CYP3A4 inhibitor | No | Low potential for drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule | Yes (0 violations) | Good oral bioavailability predicted |

| Bioavailability Score | 0.55 | Good probability of oral bioavailability |

Data generated using the SwissADME web tool. This data is for research purposes and does not constitute medical advice.

Table 2: ADMET Predictions for this compound from pkCSM

| Category | Parameter | Predicted Value | Interpretation |

| Absorption | |||

| Water Solubility (log mol/L) | -1.536 | Soluble | |

| Caco-2 Permeability (log Papp) | 0.814 | Moderate permeability | |

| Intestinal Absorption (%) | 91.805 | High absorption | |

| Distribution | |||

| VDss (log L/kg) | -0.193 | Low distribution into tissues | |

| BBB Permeability (logBB) | -0.601 | Unlikely to cross the blood-brain barrier | |

| Metabolism | |||

| CYP2D6 Substrate | No | Not metabolized by CYP2D6 | |

| CYP3A4 Substrate | No | Not metabolized by CYP3A4 | |

| CYP1A2 Inhibitor | Yes | Potential for drug interactions | |

| CYP2C19 Inhibitor | Yes | Potential for drug interactions | |

| CYP2C9 Inhibitor | Yes | Potential for drug interactions | |

| CYP2D6 Inhibitor | No | Low potential for drug interactions | |

| CYP3A4 Inhibitor | No | Low potential for drug interactions | |

| Excretion | |||

| Total Clearance (log ml/min/kg) | 0.297 | Moderate clearance rate | |

| Renal OCT2 Substrate | No | Not a substrate for renal OCT2 | |

| Toxicity | |||

| AMES Toxicity | No | Not predicted to be mutagenic | |

| hERG I Inhibitor | No | Low risk of cardiotoxicity | |

| Hepatotoxicity | Yes | Potential for liver toxicity | |

| Skin Sensitisation | No | Low potential for skin sensitization |

Data generated using the pkCSM web server. This data is for research purposes and does not constitute medical advice.

Table 3: ADMET Predictions for this compound from ADMETlab 2.0

| Category | Parameter | Prediction | Probability |

| Absorption | |||

| Human Intestinal Absorption | + | 0.98 | |

| Caco-2 Permeability | - | 0.72 | |

| Distribution | |||

| Blood-Brain Barrier Penetration | - | 0.89 | |

| P-glycoprotein Inhibitor | + | 0.65 | |

| Metabolism | |||

| CYP1A2 Inhibitor | + | 0.85 | |

| CYP2C9 Inhibitor | + | 0.91 | |

| CYP2D6 Inhibitor | - | 0.82 | |

| CYP3A4 Inhibitor | - | 0.75 | |

| Toxicity | |||

| hERG Blockers | - | 0.93 | |

| Human Hepatotoxicity | + | 0.58 | |

| AMES Mutagenesis | - | 0.87 | |

| Carcinogenicity | - | 0.81 | |

| Acute Oral Toxicity (Class) | 3 | 0.51 |

Data generated using the ADMETlab 2.0 web server. '+' indicates a positive prediction, '-' indicates a negative prediction. The probability indicates the confidence of the prediction. This data is for research purposes and does not constitute medical advice.

Biological and Pharmacological Investigations of 4 Methoxyphenylurea Derivatives

In Vitro Biological Activity Screening and Mechanism of Action

The diverse biological effects of 4-methoxyphenylurea derivatives have been elucidated through a range of in vitro assays, which have been crucial in identifying their potential as therapeutic agents. These studies have explored their influence on enzyme activity, receptor binding, and cellular processes, as well as their antimicrobial and anti-inflammatory properties.

Derivatives of this compound, particularly within the broader class of diarylureas, have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways. Many of these compounds function as type II kinase inhibitors, binding to the 'DFG-out' inactive conformation of the kinase. This binding occurs in a hydrophobic pocket adjacent to the ATP-binding site. semanticscholar.org

Kinase Inhibition:

VEGFR-2, FLT3, and RAF Kinases: Diarylureas are well-established inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), FMS-like tyrosine kinase 3 (FLT3), and RAF kinases. nih.govmdpi.comresearchgate.net Sorafenib (B1663141), a prominent diarylurea-containing drug, effectively inhibits these kinases, which are implicated in tumor angiogenesis and cell proliferation. mdpi.comdntb.gov.uamdpi.com The diarylurea moiety is crucial for this activity, forming key hydrogen bonds within the kinase's active site. semanticscholar.orgresearchgate.net The development of N,N'-diarylureas has become a significant area of research in the quest for anti-tumor agents targeting these kinases. nih.gov

GSK-3β and CDKs: Glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinases (CDKs) have also been identified as targets for diarylurea derivatives. researchgate.netrsc.org Inhibition of GSK-3β is linked to neurotrophic activity, while CDK inhibition is a key strategy in cancer therapy. researchgate.netrsc.org Some sulfonyl derivatives of indolines, which can incorporate a urea (B33335) structure, have shown selective inhibition of CDK-2 and GSK-3β. rsc.org

p38 MAP Kinase: Diarylurea scaffolds have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways. sioc-journal.cn

Other Enzyme Inhibition:

Indoleamine 2,3-dioxygenase (IDO1): IDO1 is an enzyme involved in tryptophan catabolism and plays a role in immune suppression within the tumor microenvironment. vulcanchem.comdntb.gov.ua Some diaryl hydroxylamine (B1172632) derivatives have been shown to inhibit IDO1, with bromo and chloro substitutions on the aromatic rings enhancing potency. nih.gov While direct inhibition by this compound derivatives is less documented, the broader class of diaryl compounds shows potential for IDO1 inhibition.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a target in the treatment of type 2 diabetes. While some heterocyclic compounds incorporating a urea moiety have been explored as DPP-4 inhibitors, there is limited direct evidence for the significant inhibitory activity of simple this compound derivatives against this enzyme. researchgate.netgoogle.comgoogle.com

Table 1: Kinase Inhibition by Diarylurea Derivatives

| Kinase Target | Type of Inhibition | Key Findings | Citations |

| VEGFR-2 | Type II | Potent inhibition, crucial for anti-angiogenic effects. | nih.gov, mdpi.com, nih.gov |

| FLT3 | Type II | Potent inhibition, relevant for acute myeloid leukemia. | researchgate.net |

| RAF Kinases | Allosteric | Inhibition of the RAF/MEK/ERK pathway. | nih.gov, |

| GSK-3β | Competitive | Potential for neurotrophic and other therapeutic effects. | researchgate.net, |

| CDKs | Competitive | Potential for cell cycle arrest in cancer cells. | rsc.org |

| p38 MAP Kinase | Competitive | Implicated in anti-inflammatory activity. | sioc-journal.cn |

| IDO1 | - | Some diaryl derivatives show inhibitory potential. | nih.gov |

Research has demonstrated that certain derivatives of this compound can interact with G protein-coupled receptors, most notably adenosine (B11128) receptors. These receptors are involved in a wide array of physiological processes, making them attractive therapeutic targets.

Specifically, urea derivatives of adenosine-5'-N-ethyluronamide have been synthesized and evaluated for their affinity towards adenosine receptor subtypes. While some derivatives showed affinity for A1 receptors, those incorporating a this compound moiety have displayed significant affinity and selectivity for the A3 adenosine receptor subtype. For instance, a derivative with a p-sulfonamidophenyl-urea at the 6-position of the purine (B94841) ring exhibited high affinity for A3 receptors. The introduction of the this compound group at the 6-position of the purine has been a strategy to enhance A3 receptor affinity. Furthermore, a 2-(3-hydroxy-3-phenyl-1-propyn-1-yl)-6-(this compound) derivative demonstrated the ability to bind to both A1 and A3 receptors while having reduced affinity for the A2A receptor.

Table 2: Adenosine Receptor Binding of this compound Derivatives

| Derivative Type | Receptor Subtype | Key Findings |

| Adenosine-5'-N-ethyluronamide with this compound at position 6 | A3 | High affinity and selectivity. |

| 2-alkynyl-6-(this compound) adenosine derivatives | A1 and A3 | Simultaneous binding to A1 and A3 with reduced A2A affinity. |

The antiproliferative effects of this compound derivatives have been investigated against a panel of human cancer cell lines, demonstrating their potential as anticancer agents.

HepG2 (Hepatocellular Carcinoma): Derivatives have shown cytotoxic effects against HepG2 cells.

MGC-803 (Gastric Cancer): Various heterocyclic derivatives have been tested against MGC-803 cells, with some showing potent inhibitory activity. semanticscholar.orgmdpi.comresearchgate.net For example, certain amino chalcone (B49325) derivatives displayed significant antiproliferative effects on this cell line. semanticscholar.orgmdpi.com

A549 (Lung Carcinoma): Antiproliferative activity has been observed in A549 cells.

HT-29 (Colorectal Adenocarcinoma): Some indole-aryl amide derivatives have shown noteworthy selectivity and activity against HT-29 cells, inducing cell cycle arrest and apoptosis. However, a p-methoxyphenyl urea derivative in one study showed no effect on HT-29 cell proliferation.

MV4-11 (Acute Myeloid Leukemia): Derivatives have demonstrated potent antiproliferative activity against MV4-11 cells, which are known to be driven by FLT3 mutations.

MCF-7 (Breast Carcinoma): Antiproliferative effects have been documented in MCF-7 cells.

HCT-116 (Colorectal Carcinoma): Cytotoxic effects have been reported for derivatives against HCT-116 cells.

Table 3: Antiproliferative Activity of Selected this compound Derivatives

| Cell Line | Cancer Type | Observed Effect | Citations |

| HepG2 | Hepatocellular Carcinoma | Cytotoxicity | |

| MGC-803 | Gastric Cancer | Potent inhibition | mdpi.com, semanticscholar.org, researchgate.net,, |

| A549 | Lung Carcinoma | Antiproliferative activity | |

| HT-29 | Colorectal Adenocarcinoma | Selective activity, cell cycle arrest, apoptosis | ,,, |

| MV4-11 | Acute Myeloid Leukemia | Potent antiproliferative activity | ,,,, |

| MCF-7 | Breast Carcinoma | Antiproliferative effects | ,, |

| HCT-116 | Colorectal Carcinoma | Cytotoxicity |

The biological investigations of this compound derivatives extend to their potential as anti-infective agents.

Antimicrobial Activity: Urea derivatives, in general, have been explored for their antibacterial and antifungal properties.

Antiviral Activity: Some heterocyclic urea derivatives have been synthesized and evaluated for their antiviral activities. In one study, a compound with a methoxy (B1213986) substituent showed broad-spectrum antiviral activity against several viruses, including Vesicular stomatitis virus and Coxsackie virus B4. Other studies have also reported on the antiviral potential of urea derivatives.

Antiparasitic Activity: Diarylureas have been studied for their activity against parasites, particularly those causing schistosomiasis.

Several studies have pointed to the anti-inflammatory potential of this compound and its derivatives. These compounds may exert their effects by modulating key inflammatory signaling pathways. For instance, some xanthone (B1684191) derivatives have been shown to inhibit the NF-κB pathway, a central regulator of inflammation, leading to reduced production of pro-inflammatory cytokines such as IL-1β and IL-6. While not directly on this compound, this suggests a potential mechanism for related compounds. The general class of urea derivatives has been explored for anti-inflammatory effects.

The identification and validation of molecular targets are crucial for understanding the mechanism of action of this compound derivatives. Based on the enzymatic and receptor binding studies, the primary molecular targets for the anticancer and anti-inflammatory effects of these compounds appear to be protein kinases and adenosine receptors.

Protein Kinases: As detailed in section 5.1.1, kinases such as VEGFR-2, FLT3, RAF, and p38 are significant targets. The diarylurea scaffold is a key pharmacophore that enables potent inhibition of these enzymes. semanticscholar.orgnih.govgoogle.com The validation of these targets is supported by the observed antiproliferative and anti-angiogenic effects in cell-based assays.

Adenosine Receptors: The binding of specific this compound derivatives to A1 and A3 adenosine receptors, as described in section 5.1.2, identifies these receptors as key molecular targets for modulating purinergic signaling pathways.